molecular formula C14H15N3O3S B6055557 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B6055557
M. Wt: 305.35 g/mol
InChI Key: XRHCEBRYDWGJSF-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide, also known as HMTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMTA is a thioacetamide derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation.

Scientific Research Applications

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is cancer treatment. 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to enhance the efficacy of chemotherapy drugs.
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammation. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer growth and inflammation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer growth and inflammation. It has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular energy metabolism. In addition, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide is its versatility. It has been shown to have potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In addition, it is relatively easy to synthesize and has good stability.
One of the limitations of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations. Therefore, it is important to use caution when working with 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide and to follow proper safety protocols.

Future Directions

There are several future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide. One area of research is the development of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide involves the reaction of 4-amino-2-methyl-6-pyrimidinol with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with thioacetic acid to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide. This method has been optimized to produce high yields of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide with good purity.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-6-12(18)17-14(15-9)21-8-13(19)16-10-4-3-5-11(7-10)20-2/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHCEBRYDWGJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

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